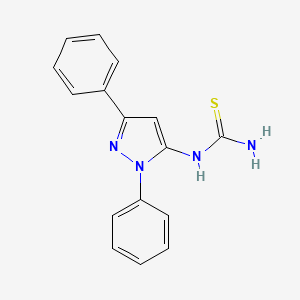

1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea

Descripción general

Descripción

1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea is an organic compound with the molecular formula C16H14N4S It is a derivative of pyrazole and thiourea, characterized by the presence of two phenyl groups attached to the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea typically involves the reaction of 1,3-diphenyl-1H-pyrazole-5-amine with thiocarbonyldiimidazole or thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The thiourea moiety can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or methanol.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiourea derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

Research has demonstrated that derivatives of 1-(1,3-diphenyl-1H-pyrazol-5-yl)thiourea exhibit significant antitumor properties. A study synthesized a series of pyrazole-containing compounds and evaluated their anti-proliferative activity against human tumor cell lines such as lung (A549), breast (MCF-7), and cervical (HeLa). Notably, compounds showed IC50 values ranging from 0.83 to 1.81 μM, indicating potent growth inhibition. The mechanism of action involved cell cycle arrest in the G1 phase and induction of apoptosis through downregulation of cyclin D2 and CDK2 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies indicate that thiourea derivatives can inhibit the growth of both gram-positive and gram-negative bacteria. For instance, a series of acyl thiourea derivatives were tested against various bacterial strains, showing significant antibacterial effects . The potential for developing these compounds into antimicrobial agents is promising, particularly in addressing multi-drug resistant strains.

Enzyme Inhibition

Additionally, research has focused on the inhibitory effects of thiourea derivatives on monoamine oxidase, an enzyme linked to neurodegenerative diseases. Compounds derived from this compound have shown selective inhibitory activity against this enzyme, suggesting potential applications in treating conditions like depression and Parkinson's disease .

Agricultural Applications

Pesticide Development

The compound's structural properties have led to investigations into its use as a pesticide. Thiourea derivatives have been synthesized and tested for their ability to inhibit pests while being less harmful to beneficial insects. Research indicates that certain derivatives can effectively control pest populations while minimizing environmental impact .

Plant Growth Regulation

In agricultural settings, compounds similar to this compound have been explored for their role as plant growth regulators. These compounds can enhance growth rates and yield in various crops by modulating hormonal pathways within plants .

Materials Science

Nanomaterial Synthesis

The incorporation of thiourea derivatives in the synthesis of nanomaterials has been a significant area of research. For example, methods involving this compound have been utilized to create nanoparticles with unique properties suitable for applications in catalysis and drug delivery systems .

Photocatalytic Applications

Research has also highlighted the photocatalytic properties of materials synthesized using thiourea derivatives. These materials can effectively degrade organic pollutants under light irradiation, making them valuable for environmental remediation efforts .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its binding to the active site of the enzyme pteridine reductase 1 (PTR1), inhibiting its function and leading to the death of the parasite . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that disrupt the enzyme’s activity.

Comparación Con Compuestos Similares

1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea can be compared with other similar compounds, such as:

1-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea: Similar structure but with a chlorophenyl group, which may alter its chemical and biological properties.

1-(3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-yl)thiourea: Another chlorinated derivative with potentially different reactivity and applications.

1-(1,3-Bis(4-chlorophenyl)-1H-pyrazol-5-yl)thiourea:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiourea moiety, which imparts distinct chemical and biological properties compared to its analogs.

Actividad Biológica

1-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.

Chemical Structure

The compound can be represented as follows:

This structure features a pyrazole ring that contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Case Study: Antibacterial Activity

A study evaluated the antibacterial efficacy of several pyrazole derivatives against E. coli and Staphylococcus aureus. The results showed that the compound demonstrated notable inhibition zones, indicating effective antibacterial activity. For instance, the minimum inhibitory concentration (MIC) was found to be as low as 0.22 μg/mL for some derivatives, highlighting the potency of pyrazole-based compounds in combating bacterial infections .

| Compound | Target Bacteria | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|---|

| This compound | E. coli | 0.22 | 18 |

| S. aureus | 0.25 | 20 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied, particularly in breast cancer models.

Case Study: Synergistic Effects with Doxorubicin

In a comparative study involving MCF-7 and MDA-MB-231 breast cancer cell lines, this compound was tested for cytotoxicity both alone and in combination with doxorubicin. The findings suggested that this compound enhances the efficacy of doxorubicin, leading to increased apoptosis in cancer cells. The combination index method indicated a synergistic effect when used together .

| Treatment | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | MCF-7 | 15 |

| This compound + Doxorubicin | MDA-MB-231 | 8 |

Anti-inflammatory Activity

Emerging data also suggest that this compound possesses anti-inflammatory properties.

The anti-inflammatory effects are thought to be mediated through the inhibition of nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) release in response to lipopolysaccharide (LPS) stimulation. This mechanism indicates potential therapeutic applications in inflammatory diseases .

Propiedades

IUPAC Name |

(2,5-diphenylpyrazol-3-yl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S/c17-16(21)18-15-11-14(12-7-3-1-4-8-12)19-20(15)13-9-5-2-6-10-13/h1-11H,(H3,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMALMMTJDEKNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2)NC(=S)N)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509285 | |

| Record name | N-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72615-14-6 | |

| Record name | N-(1,3-Diphenyl-1H-pyrazol-5-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.